molecular formula C12H12N2O4S2 B4774770 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide

4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B4774770
M. Wt: 312.4 g/mol
InChI Key: NQLJUEXAJAQYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide, also known as NTSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance. 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has also been found to modulate the activity of glutamate receptors, which are involved in synaptic transmission.
Biochemical and physiological effects:
4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has also been found to modulate the activity of glutamate receptors, which are involved in synaptic transmission. Additionally, 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide in lab experiments is that it is a well-characterized compound with known properties. This makes it a useful reference compound for the development of new drugs. However, one limitation of using 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide. One direction is to further investigate its anti-tumor activity and its potential as a cancer therapy. Another direction is to study its role in the modulation of glutamate receptors and its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide and its biochemical and physiological effects.

Scientific Research Applications

4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been found to have anti-tumor activity, which makes it a potential candidate for cancer therapy. In neurobiology, 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been used to study the role of glutamate receptors in synaptic transmission. In pharmacology, 4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been used as a reference compound for the development of new drugs.

properties

IUPAC Name

4-nitro-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-9(12-3-2-8-19-12)13-20(17,18)11-6-4-10(5-7-11)14(15)16/h2-9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJUEXAJAQYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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